N-(4-methoxyphenyl)morpholine-4-carboxamide
Description
N-(4-Methoxyphenyl)morpholine-4-carboxamide is a synthetic compound featuring a morpholine ring conjugated via a carboxamide linkage to a 4-methoxyphenyl group. This scaffold is notable for its versatility in medicinal chemistry, particularly in anticancer and enzyme-targeting applications. While its exact mechanism remains under investigation, structural analogs have demonstrated activities ranging from antiproliferative effects to protease inhibition .
Properties
IUPAC Name |
N-(4-methoxyphenyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-4-2-10(3-5-11)13-12(15)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSIRDNEFPXFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 4-methoxyaniline with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-(4-methoxyphenyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)morpholine-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring and the methoxyphenyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Features and Modifications
The core structure of N-(4-methoxyphenyl)morpholine-4-carboxamide serves as a template for diverse derivatives. Key structural variations among analogs include:
- Sulfonylquinazoline Addition : Compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) incorporates a sulfonylquinazoline group, which introduces electron-withdrawing properties and enhances anticancer activity .
- Glycosylation : N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside () includes a xylose moiety, increasing hydrophilicity and altering pharmacokinetics .
- Heterocyclic Extensions: Compound 5aam () contains a dihydrothiophene ring with cyano and amino groups, altering electronic properties and solubility .
Table 1: Structural Comparison
Pharmacological Activity
- Anticancer Effects : The target compound’s analogs exhibit potent anticancer profiles. For instance, compound 40 showed IC50 values <10 µM against HCT-1, SF268, and MCF-7 cell lines, outperforming simpler carboxamides . The β-lactam derivative 2d demonstrated activity against leukemia cells, likely due to its naphthyloxy group enhancing hydrophobic interactions .
- Antiproliferative Activity: Compound 6 (), containing a cyclopropane-indazole moiety, inhibited cancer cell proliferation at nanomolar concentrations, suggesting structural complexity enhances potency .
- Enzyme Targeting : Derivatives like compound 7 () inhibit Leishmania mexicana cysteine protease, highlighting morpholine carboxamides’ adaptability to diverse targets .
Contradictions and Limitations
Conversely, simpler analogs like N-phenylmorpholine-4-carboxamide () lack the methoxy group, reducing efficacy but improving synthetic accessibility .
Biological Activity
N-(4-methoxyphenyl)morpholine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a morpholine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group, which are critical for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism is believed to involve the inhibition of specific enzymes essential for microbial growth.
2. Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating an IC50 value indicating substantial anticancer potential . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways involved in cell survival and proliferation.
3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. A notable finding is its role in inhibiting tyrosinase activity, which could have implications for skin whitening treatments and other dermatological applications . Additionally, it has shown potential in inhibiting nitric oxide production and cyclooxygenase enzymes, which are involved in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Cytotoxic to MCF-7 and MDA-MB-231 cell lines | |
| Enzyme Inhibition | Inhibits tyrosinase and cyclooxygenase |
Case Study: Anticancer Activity
A detailed study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than many existing chemotherapeutics. Molecular docking studies further suggested that the compound binds effectively to target proteins involved in cancer progression .
Case Study: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was shown to inhibit the activity of tyrosinase effectively. This inhibition was assessed through enzymatic assays where the compound demonstrated a significant reduction in enzyme activity compared to control groups, highlighting its potential utility in cosmetic formulations aimed at skin lightening .
The mechanism of action for this compound involves binding to specific molecular targets within cells. Its interaction with enzymes such as tyrosinase suggests that it may alter enzymatic pathways critical for various biological functions. Further research is needed to elucidate the precise molecular interactions and pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
